molecular formula C2H5NO2 B1598877 Glycine-1-14C CAS No. 56-39-3

Glycine-1-14C

Cat. No. B1598877
CAS RN: 56-39-3
M. Wt: 77.059 g/mol
InChI Key: DHMQDGOQFOQNFH-HQMMCQRPSA-N
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Description

Glycine-1-14C is a radioactive isotope of the amino acid glycine, which is commonly used in scientific research. This isotope is widely used to study various biological processes, including protein synthesis, neurotransmitter function, and metabolic pathways. Glycine-1-14C is a valuable tool for researchers in the fields of biochemistry, pharmacology, and neuroscience.

Scientific Research Applications

2. Soil Fungi Nutrient Transport Czimczik et al. (2005) developed a novel in-situ method using 14C-labeled glycine to study the uptake of amino acids by soil fungi. This method allowed for the measurement of glycine uptake in a marshland soil environment, providing insights into the nutrient transport mechanisms of soil fungi (Czimczik, Treseder, Carbone, & Trumbore, 2005).

3. Fish Scale Growth Measurement Ottaway and Simkiss (2009) used 14C-glycine to measure the incorporation into fish scales as an indicator of the scale growth rate. This method provided insights into the growth patterns of fish in various environmental conditions, demonstrating the application of Glycine-1-14C in aquatic biology research (Ottaway & Simkiss, 2009).

4. Analysis of Neurotransmitter Transporter Activity Williams et al. (2003) employed [14C]glycine in the development of a screening assay for GlyT1 antagonists. This study utilized the radioactive tracer to analyze the uptake of glycine in human placental choriocarcinoma cells, contributing to research in neurobiology and pharmacology (Williams et al., 2003).

5. Glycine Metabolism in the Central Nervous System Fagundes et al. (2001) investigated glycine metabolism in different regions of the rat central nervous system using [1-14C]glycine. This research provided valuable information on the role of glycine in the brain and its involvement in various neurological functions (Fagundes et al., 2001)

6. Stability of Glycine in Space Environments Portugal et al. (2014) examined the stability of the glycine molecule in space environments, utilizing heavy cosmic ray analogs to simulate conditions in the Interstellar Medium and the Solar System. This study provides insights into the role of glycine in prebiotic chemistry and its potential presence in various space environments (Portugal et al., 2014).

7. Glycine Turnover and Decarboxylation in Humans Lamers et al. (2007) conducted a study to quantify glycine flux, its conversion to serine, and the rate of glycine cleavage in humans. Using [1,2-(13)C2]glycine, they provided significant data on glycine's role in human metabolism, particularly in one-carbon metabolism (Lamers et al., 2007).

Future Directions

: Peled, Y., Levy-Gigi, C., Ayalon, D., & Gilat, T. (1979). The Cholyl Glycine-1-14C Breath Test in Various Gastrointestinal Disorders. Digestion, 19(4), 267–276. Link : Assessment of the 14C-Glycocholic Acid Breath Test. The BMJ, 3(5873), 191. Link

properties

IUPAC Name

2-aminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMQDGOQFOQNFH-HQMMCQRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([14C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204567
Record name Glycine-1-14C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.059 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine-1-14C

CAS RN

56-39-3
Record name Glycine-1-14C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine-1-14C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine-1-14C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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